
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of CTAP is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and inflammation. CTAP has been shown to bind to the mu-opioid receptor with high affinity, thereby blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid analgesics. CTAP has been shown to have a half-life of approximately 3 hours in rats, indicating that it has a relatively short duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for lab experiments, including its high potency, selectivity, and low potential for abuse and dependence. However, its short duration of action and limited solubility in aqueous solutions can be a limitation for certain experiments.
Orientations Futures
There are several future directions for research on CTAP. One area of interest is the development of CTAP analogs with improved pharmacokinetic properties and selectivity for the mu-opioid receptor. Another area of interest is the investigation of CTAP's potential therapeutic applications in other fields such as neurodegenerative diseases and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of CTAP and its effects on various physiological systems.
Conclusion:
In conclusion, CTAP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency, selectivity, and low potential for abuse and dependence make it a promising candidate for the treatment of chronic pain and inflammatory diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
CTAP is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form N-(4-fluorophenyl)cyclohexylcarbamate. This intermediate is then reacted with thiosemicarbazide to form N-(4-fluorophenyl)cyclohexylthiocarbamoylthiourea. The final step involves the reaction of this intermediate with acetyl chloride to form CTAP.
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPIWNHPLQDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
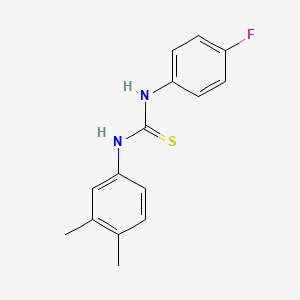

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
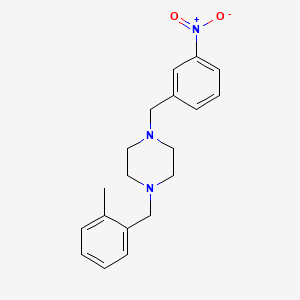
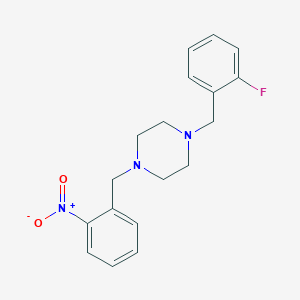
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
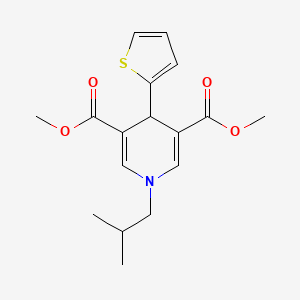
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)
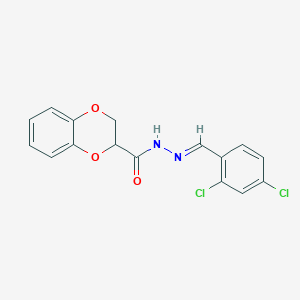
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)